![molecular formula C22H28N2O3S B3313351 N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide CAS No. 946358-95-8](/img/structure/B3313351.png)
N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide, commonly known as DMXAA, is a small molecule compound that has been widely studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
DMXAA works by activating the STING pathway, which is involved in the immune response to viral and bacterial infections. When DMXAA is administered, it binds to the STING receptor and activates the production of cytokines, which are signaling molecules that help to regulate the immune response. These cytokines then activate immune cells, such as T-cells and natural killer cells, which target and destroy tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to activating the immune system, DMXAA has been shown to inhibit the growth of blood vessels that supply tumors with nutrients. This process, known as angiogenesis, is essential for tumor growth and metastasis. By inhibiting angiogenesis, DMXAA can help to slow or stop the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA as an anti-cancer agent is its selectivity for tumor cells. Unlike traditional chemotherapy drugs, which can damage healthy cells as well as cancer cells, DMXAA targets only tumor cells. However, there are also limitations to the use of DMXAA. One of the main limitations is its poor solubility, which can make it difficult to administer in clinical settings. In addition, DMXAA has been shown to have limited efficacy against certain types of tumors.
Orientations Futures
For DMXAA include the development of more effective formulations that address its solubility issues, as well as the exploration of its potential use in combination with other anti-cancer agents. Additionally, researchers are investigating the use of DMXAA in combination with radiation therapy, which has been shown to enhance its anti-tumor effects. Finally, there is ongoing research into the mechanisms of action of DMXAA, which may lead to the development of more targeted and effective therapies for cancer.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, DMXAA has been shown to selectively target and kill tumor cells while leaving healthy cells unharmed. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
Propriétés
IUPAC Name |
N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-8-14-21(15-9-16)28(26,27)23(4)20-12-10-19(11-13-20)22(25)24-17(2)6-5-7-18(24)3/h8-15,17-18H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCADWYYDRHMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.